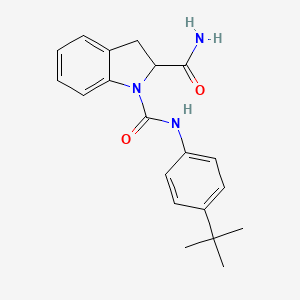![molecular formula C19H17N3O2S2 B2613113 N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 1251676-26-2](/img/structure/B2613113.png)
N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . They have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Aplicaciones Científicas De Investigación
Biological Activities and Potential Applications
The research into compounds structurally related to N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide showcases a variety of biological activities that suggest potential applications in pharmaceutical development:
Antibacterial and Antifungal Properties : Certain quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, 6,8-dibromo-4(3H)quinazolinone derivatives have been identified as potential antibacterial and antifungal agents, showcasing activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus flavus (Mohamed et al., 2010).
Antitubercular Activity : Quinazolin-4-ones linked with 1,3-thiazole hybrids have been evaluated as potent anti-tubercular agents, demonstrating effectiveness against Mycobacterium tuberculosis. The structural modification and incorporation of various substituents have been crucial in enhancing their antitubercular activity (Nagaladinne et al., 2020).
Anticonvulsant Activity : Novel 4-quinazolinone derivatives have shown promising anticonvulsant activities in preclinical models. These findings indicate the potential of quinazolinone derivatives in the development of new anticonvulsant therapies, with some compounds exhibiting superior activity compared to reference drugs (Noureldin et al., 2017).
Synthetic Methodologies
The synthesis of compounds within the quinazolinone class involves various strategies that enable the introduction of diverse functional groups and structural motifs. These synthetic methodologies are essential for exploring the structure-activity relationships (SAR) and optimizing the biological activities of these compounds:
Microwave-Assisted Synthesis : The use of microwave irradiation has been applied to the synthesis of thiazoloquinazolines, offering advantages in terms of yield and reaction time compared to conventional heating methods. This approach underscores the importance of innovative synthetic techniques in the efficient generation of heterocyclic compounds (Besson et al., 2000).
Combinatorial Chemistry : The development of combinatorial libraries of quinazolinone derivatives, including 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, highlights the role of combinatorial chemistry in discovering compounds with enhanced biological activities. These libraries facilitate the rapid screening of a wide array of compounds for various biological activities (Ivachtchenko et al., 2003).
Direcciones Futuras
Quinazoline and quinazoline derivatives are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They have been found to exhibit a broad spectrum of pharmacological activities, which makes them an important target in medicinal chemistry . The synthetic approaches of these types of compounds will provide an innovative molecular framework to the designing of new active heterocyclic compounds .
Propiedades
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-25-14-5-2-12(3-6-14)11-20-17(23)13-4-7-15-16(10-13)21-19-22(18(15)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWYDFRLXUWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)



![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)
![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)
![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)
![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)

